1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

Descripción general

Descripción

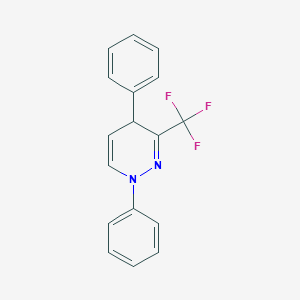

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is a heterocyclic compound that features a pyridazine ring substituted with phenyl groups at positions 1 and 4, and a trifluoromethyl group at position 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine typically involves a multi-step process. One common method includes the (3 + 2)-cycloaddition of in situ generated nitrile imines with chalcones, followed by oxidation of the initially formed 5-acylpyrazolines with activated manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fully substituted pyrazoles.

Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Activated manganese dioxide is commonly used as an oxidizing agent.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and modified pyridazine derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its pharmacological properties include:

- Vasodilatory Effects : Research indicates that this compound can influence vascular tone, acting as a spasmolytic agent. It has potential applications in treating conditions such as hypertension by lowering blood pressure in normotonic and hypertonic animals .

- Therapeutic Uses : The compound has been studied for its effects on the circulatory system and gastrointestinal tract. It is suggested that it may serve as an anti-hypertensive agent and could be beneficial for treating diseases related to smooth muscle spasms in the urogenital and respiratory systems .

- Drug Design : The trifluoromethyl group enhances lipophilicity, which is critical for drug interactions with hydrophobic pockets in proteins. This property makes it a valuable candidate for designing molecules with specific biological activities.

Materials Science

In materials science, 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is explored for its electronic properties:

- Organic Semiconductors : The compound's unique electronic structure can be utilized in the development of organic semiconductors. Its ability to facilitate charge transport makes it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

- Advanced Materials : The interactions of the compound with other materials can lead to innovative applications in nanotechnology and polymer science, where its properties can enhance material performance.

Biological Studies

The biological implications of this compound are significant:

- Biochemical Interactions : Studies focus on how this compound interacts with various biological molecules, providing insights into its potential therapeutic uses. Understanding these interactions can lead to new drug formulations targeting specific diseases.

- Mechanism of Action : The mechanism involves modulation of enzyme activity through binding to specific molecular targets. This action can lead to various pharmacological effects beneficial in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Diphenyl-3-methyl-1,4-dihydropyridazine: Similar structure but with a methyl group instead of a trifluoromethyl group.

1,4-Diphenyl-3-(phenylamino)-1,4-dihydropyridazine: Contains a phenylamino group at position 3.

1,4-Diphenyl-3-(trifluoromethyl)pyrazole: A related compound with a pyrazole ring instead of a pyridazine ring.

Uniqueness

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic properties .

Actividad Biológica

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (CAS Number: 1377791-70-2) is a heterocyclic compound characterized by a pyridazine ring with phenyl substitutions and a trifluoromethyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C17H13F3N2

- Molecular Weight : 302.30 g/mol

- IUPAC Name : 1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzymatic activities and receptor interactions, resulting in diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various strains of bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Staphylococcus aureus | 5 μg/mL |

| Example B | Escherichia coli | 10 μg/mL |

Anticancer Activity

Studies have shown that certain derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, a related compound demonstrated an IC50 value of 19.70 ± 0.89 μM against cancer cell lines, comparable to standard chemotherapeutic agents like etoposide.

Cardiovascular Effects

The compound has been investigated for its potential cardiovascular benefits. It has been reported to act as a spasmolytic agent and may influence circulation positively. This is particularly relevant for conditions such as hypertension and coronary artery diseases.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Mali et al. (2021), derivatives of dihydropyridazines were synthesized and evaluated for their antimicrobial activity against five strains of bacteria and fungi. The results indicated effective inhibition at concentrations as low as 5 μg/mL for certain derivatives, showcasing the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Vahedi et al. (2023) reported on the synthesis of pyrano[3,2-e]pyrazaolo[1,5-a]pyrimidine derivatives that exhibited significant anticancer activity. The compounds were tested against various cancer cell lines, showing promising results with IC50 values comparable to established drugs .

Propiedades

IUPAC Name |

1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRASQWHVCRLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.